Archangelolide

Description

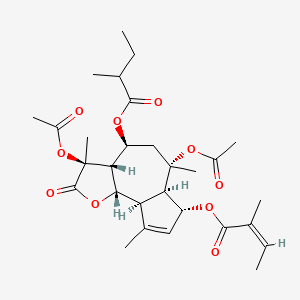

Structure

3D Structure

Properties

Molecular Formula |

C29H40O10 |

|---|---|

Molecular Weight |

548.6 g/mol |

IUPAC Name |

[(3S,3aR,4S,6S,6aR,7R,9aS,9bS)-3,6-diacetyloxy-3,6,9-trimethyl-7-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-methylbutanoate |

InChI |

InChI=1S/C29H40O10/c1-10-14(3)25(32)35-19-12-16(5)21-22(19)28(8,38-17(6)30)13-20(36-26(33)15(4)11-2)23-24(21)37-27(34)29(23,9)39-18(7)31/h10,12,15,19-24H,11,13H2,1-9H3/b14-10-/t15?,19-,20+,21-,22+,23-,24+,28+,29+/m1/s1 |

InChI Key |

VIFTUZUHQDHAIL-RDSILWCTSA-N |

SMILES |

CCC(C)C(=O)OC1CC(C2C(C=C(C2C3C1C(C(=O)O3)(C)OC(=O)C)C)OC(=O)C(=CC)C)(C)OC(=O)C |

Isomeric SMILES |

CCC(C)C(=O)O[C@H]1C[C@]([C@H]2[C@@H](C=C([C@H]2[C@H]3[C@@H]1[C@](C(=O)O3)(C)OC(=O)C)C)OC(=O)/C(=C\C)/C)(C)OC(=O)C |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C2C(C=C(C2C3C1C(C(=O)O3)(C)OC(=O)C)C)OC(=O)C(=CC)C)(C)OC(=O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Source Identification: Laserpitium archangelica Wulfen

Archangelolide is a secondary metabolite naturally found in the plant Laserpitium archangelica Wulfen. researchgate.netcas.cznih.gov Specifically, the seeds of this plant have been identified as a rich source for the isolation of this guaianolide-type sesquiterpene lactone. researchgate.netresearchgate.netbeilstein-archives.orgnih.govresearcher.life The structure of this compound is closely related to other known sesquiterpene lactones like trilobolide (B1683251) and thapsigargin (B1683126). researchgate.netresearchgate.netbeilstein-archives.orgbeilstein-journals.org

Advanced Extraction Techniques: Supercritical Fluid Extraction Applications

Modern, environmentally sustainable methods are utilized for the extraction of this compound, with Supercritical Fluid Extraction (SFE) being a prominent technique. wikipedia.orgajgreenchem.comnih.gov This method employs supercritical fluids, most commonly carbon dioxide (CO₂), which possess properties of both liquids and gases, allowing for efficient and selective extraction. wikipedia.orgresearchgate.net

The use of supercritical CO₂ for extracting this compound from the ground seeds of L. archangelica offers improved efficiency and a cleaner process compared to classical solvent-based methods. researchgate.netnih.gov The extraction is performed under specific conditions of high pressure and controlled temperature. nih.gov For instance, one documented method involved using 100 grams of finely ground seeds and performing the extraction at a pressure of 40 MPa and a temperature of 40°C. nih.gov This process yielded a significant amount of yellowish extract, which upon refrigeration, allowed for the crystallization of the crude compounds. nih.gov

Table 1: Supercritical Fluid Extraction (SFE) Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Starting Material | Fine ground seeds of L. archangelica | nih.gov |

| Amount | 100 g | nih.gov |

| Solvent | Supercritical CO₂ | researchgate.netnih.gov |

| Pressure | 40 MPa | nih.gov |

| Temperature | 40 °C | nih.gov |

| Initial Yield | 42.5 g of yellowish extract | nih.gov |

Chromatographic Separation and Purification Strategies

Following the initial extraction, the crude extract containing this compound and other metabolites undergoes further purification using various chromatographic techniques. mdpi.com Column chromatography is a key step in this purification process. researchgate.netnih.gov

The crude material is first dissolved in a suitable solvent, such as methylene (B1212753) chloride, and then adsorbed onto a stationary phase like silica (B1680970) gel. nih.gov The separation is then achieved by eluting the column with a solvent gradient system. A commonly used system is a toluene-diethyl ether gradient, starting with pure toluene (B28343) and gradually increasing the proportion of diethyl ether to 10%. researchgate.netnih.gov This gradient elution effectively separates the different compounds based on their polarity. Thin-layer chromatography (TLC) is also utilized to monitor the separation process and identify the fractions containing the target compound. researchgate.net From a 100g batch of seeds, this purification strategy has been shown to yield approximately 2.7 grams of this compound. nih.gov

Table 2: Chromatographic Purification of this compound

| Technique | Details | Source |

|---|---|---|

| Column Chromatography | Stationary Phase: Silica Gel | researchgate.netnih.gov |

| Mobile Phase: Toluene-diethyl ether gradient (0% → 10% ether) | researchgate.netnih.gov |

| Thin-Layer Chromatography (TLC) | Used for monitoring fractions and analysis | researchgate.net |

Analytical Validation of Isolated this compound Purity and Identity

To confirm the identity and purity of the isolated this compound, a suite of analytical methods is employed. These techniques provide detailed information about the molecular structure and the purity level of the final product. ebi.ac.ukmdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound, with analyses showing a purity of ≥95%. nih.govbeilstein-journals.org The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic methods. researchgate.netnih.gov These include:

Nuclear Magnetic Resonance (NMR) spectroscopy : Provides detailed information about the carbon-hydrogen framework of the molecule. researchgate.netnih.gov

High-Resolution Mass Spectrometry with Electrospray Ionization (HRESIMS) : Accurately determines the molecular weight and elemental composition. researchgate.netnih.gov

Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule, such as the characteristic γ-lactone group. researchgate.netresearchgate.net

The melting point of the crystallized this compound (108–111 °C) also serves as a verification point, which is consistent with previously published data. nih.gov

Table 3: Analytical Methods for Validation of this compound

| Analytical Method | Purpose | Source |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment (≥95%) | nih.govbeilstein-journals.org |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | researchgate.netnih.gov |

| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Molecular formula and weight determination | researchgate.netnih.gov |

| Infrared (IR) Spectroscopy | Functional group identification | researchgate.netresearchgate.net |

| Melting Point Analysis | Physical property confirmation (108–111 °C) | nih.gov |

Chemical Synthesis and Structural Modification

Retrosynthetic Analysis and Total Synthesis Approaches of Archangelolide

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org While this method is a cornerstone of natural product synthesis, literature reviews have not revealed a reported total synthesis of this compound to date. rsc.orgias.ac.in The focus has remained on its isolation from natural sources and subsequent semisynthetic modifications. nih.govresearchgate.net

Key Synthetic Challenges and Strategies

The total synthesis of this compound, a guaianolide-type sesquiterpene lactone, is fraught with challenges typical for this class of highly oxidized and stereochemically complex molecules. nih.gov Key difficulties include:

Construction of the Carbocyclic Core: The assembly of the central guaianolide skeleton, which features a fused seven-membered and five-membered ring system, is a primary obstacle.

Stereochemical Control: The molecule contains multiple stereocenters. Establishing the correct relative and absolute stereochemistry at each of these centers throughout a synthetic sequence would require highly selective reactions. The stereochemistry is believed to be critical for its biological function, as evidenced by its different activity compared to its close structural relative, trilobolide (B1683251). beilstein-archives.orgbeilstein-journals.org

Functional Group Installation: The targeted placement of various functional groups, including the α-methylene-γ-lactone moiety and multiple ester groups at specific hydroxyl positions, adds layers of complexity to any potential synthesis.

Strategies to overcome these challenges in related molecules often involve cascade reactions to build the core and the use of chiral pool starting materials or asymmetric catalysis to set key stereocenters. mdpi-res.com

Reported Synthetic Pathways and Methodological Advancements

As of now, no complete total synthetic pathways for this compound have been published in scientific literature. The primary method for obtaining this compound is through isolation from natural sources, particularly the seeds of Laserpitium archangelica Wulfen, often using techniques like supercritical CO2 extraction. nih.govbeilstein-archives.orgresearchgate.net The research community has instead directed its efforts towards semisynthesis and derivatization to probe the biological activities of this complex molecule.

Semisynthesis and Derivatization Strategies

Semisynthesis, which involves the chemical modification of a natural product, is a key strategy for creating novel compounds and for studying structure-activity relationships. numberanalytics.commdpi.com In the case of this compound, derivatization has been crucial for creating tools for biological research. nih.gov

Synthesis of Fluorescently Tagged this compound Analogues (e.g., Dansyl Conjugates)

To investigate the intracellular behavior of this compound, a fluorescently tagged analogue was synthesized. beilstein-archives.orgresearchgate.net The chosen fluorophore was a dansyl group, which is valued for its small size, membrane permeability, and fluorescent properties, making it suitable for live-cell imaging. nih.gov

The synthesis of the dansyl-archangelolide conjugate (Compound 5 ) is a multi-step process starting from the natural product (Compound 1 ). nih.govresearchgate.net The pathway involves creating a derivative with a linker that can be coupled to the fluorescent tag using click chemistry (azide-alkyne Huisgen cycloaddition). nih.govbeilstein-journals.orgbeilstein-journals.org

The key steps are outlined below:

Deacetylation: A mild solvolysis reaction using triethylamine (B128534) in methanol (B129727) selectively removes the acetyl group at the C-11 position of this compound to yield 11-deacetylthis compound (Compound 3 ). nih.govresearchgate.net

Acylation with an Azide (B81097) Linker: The hydroxyl group at C-11 is then acylated using 5-azidopentanoic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (4-DMAP) to produce an azido-functionalized this compound derivative (Compound 4 ). nih.govresearchgate.net

Click-Chemistry Conjugation: The final step is a copper(I)-catalyzed azide-alkyne cycloaddition. The azide derivative 4 is reacted with a dansylated propargylamine (B41283) to yield the final fluorescently-labeled this compound analogue (Compound 5 ). nih.govresearchgate.net

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | This compound (1) | Methanol (MeOH), Triethylamine (TEA), 48 h | 11-deacetylthis compound (3) | 32% | nih.govresearchgate.net |

| 2 | 11-deacetylthis compound (3) | i. 5-azidopentanoic acid, DCC, CH₂Cl₂, 90 min, rt ii. 4-DMAP, CH₂Cl₂, 8 h, rt | 11-azidovaleroyl-11-deacetylthis compound (4) | 86% | researchgate.net |

| 3 | Compound 4 | Dansylated propargylamine, Copper(I) iodide (CuI), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), THF, Microwave, 2 h, 70 °C | Dansyl-archangelolide conjugate (5) | Not specified | nih.govresearchgate.net |

Rational Design of this compound Derivatives for Enhanced Biological Probing

The design of this compound derivatives has been rationally guided by the need to understand its biological mechanism and explain the differences in activity compared to its structurally similar and highly cytotoxic relatives, trilobide and thapsigargin (B1683126). researchgate.netbeilstein-archives.orgnih.gov These compounds are known inhibitors of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. researchgate.net

The primary goal for synthesizing the dansyl conjugate of this compound was to create a molecular probe to visualize its location within living cells. nih.gov By tracking the fluorescence, researchers determined that dansyl-archangelolide localizes in the endoplasmic reticulum and mitochondria. researchgate.netbeilstein-archives.orgnih.gov This information is critical for understanding its biological effects, or lack thereof, particularly why it does not exhibit the same cytotoxicity as trilobolide and thapsigargin. nih.gov Molecular dynamics simulations based on these findings suggest that this compound does not bind effectively to the SERCA pump, unlike its analogues. beilstein-archives.orgnih.gov This rational design of a probe provided crucial insights that would be difficult to obtain otherwise.

Molecular and Cellular Biological Activities

Anti-inflammatory Properties of Archangelolide

This compound has demonstrated notable anti-inflammatory effects in various in vitro models. nih.govresearchgate.netresearchgate.netnih.govontosight.aibeilstein-archives.org These properties are attributed to its ability to modulate key inflammatory pathways.

Studies have shown that this compound can influence the production of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory response. thermofisher.comwikipedia.org Specifically, research has indicated a mild decrease in the secretion of Tumor Necrosis Factor-alpha (TNF-α) in rat primary macrophages treated with this compound. nih.gov While the compound's effect on Interleukin-1β (IL-1β) has been found to be negligible, its ability to modulate TNF-α suggests a potential role in mitigating inflammatory processes. nih.gov In contrast, the structurally related compound Trilobolide (B1683251) is known to induce the synthesis of pro-inflammatory cytokines such as IL-6, TNF-α, and Interferon-gamma (INF-γ). nih.govbeilstein-journals.org

A key aspect of this compound's anti-inflammatory activity is its ability to inhibit the production of nitric oxide (NO) in immune cells like macrophages. researchgate.netresearchgate.netbeilstein-journals.org NO is a critical signaling molecule in the immune system, and its overproduction can contribute to inflammation. frontiersin.org Research has demonstrated that this compound can cause a decrease in NO production in rat primary macrophages. nih.gov This inhibitory effect on NO synthesis is a significant finding, as excessive NO is implicated in various inflammatory conditions. beilstein-journals.orgmdpi.com

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, INF-γ)

Investigations into Anticancer Activity in Cellular Models

The potential of this compound as an anticancer agent has been explored through various in vitro studies. nih.govresearchgate.netresearchgate.netnih.govontosight.aibeilstein-archives.orgresearchgate.net However, the findings suggest a different mechanism of action compared to its cytotoxic counterparts.

Contrary to what might be expected from a compound structurally similar to potent anticancer agents, this compound has exhibited almost no cytotoxic effects on a variety of cancer cell lines. researchgate.netresearchgate.netbeilstein-archives.org In vitro studies have evaluated its impact on cell lines from various tumors, including prostate, osteosarcoma, breast, colon, pancreas, and lung, with cells treated for up to 72 hours. nih.gov The results consistently showed a lack of significant inhibition of cancer cell proliferation and viability. nih.govmedsci.org

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. frontiersin.orgbio-rad-antibodies.complos.org While this compound's direct cytotoxicity is limited, its structural relatives, Thapsigargin (B1683126) and Trilobolide, are known to induce apoptosis. nih.govnih.govnih.gov Thapsigargin, for instance, triggers apoptosis by inhibiting the sarco/endoplasmic reticular calcium ATPase (SERCA), leading to a depletion of intracellular calcium stores. nih.gov However, studies have shown that this compound does not bind to the SERCA cavity, which explains its different biological activity and lack of apoptosis induction. nih.govbeilstein-archives.org

When compared to its structurally similar counterparts, Trilobolide and Thapsigargin, this compound presents a stark contrast in cytotoxicity. nih.govresearchgate.netresearchgate.netnih.govontosight.aibeilstein-journals.org Both Trilobolide and Thapsigargin are known for their potent cytotoxic effects. nih.gov Molecular dynamics simulations have provided an explanation for this difference, revealing that unlike Trilobolide, this compound does not bind into the sarco/endoplasmic reticular calcium ATPase (SERCA) cavity that is utilized by Thapsigargin. nih.govresearchgate.net This lack of binding to SERCA is a key determinant of its non-cytotoxic nature. nih.gov

Table 1: Comparative Cytotoxicity of this compound and Related Compounds

| Compound | Cytotoxicity in Cancer Cell Lines |

| This compound | Almost no cytotoxic effect |

| Trilobolide | Cytotoxic |

| Thapsigargin | Cytotoxic |

Mechanistic Investigations of Biological Action

Intracellular Localization Studies of Archangelolide and its Conjugates

To understand the biological activity of this compound, its movement and accumulation within living cells were investigated. These studies utilized a chemically modified, fluorescent version of this compound to enable visualization through live-cell imaging. researchgate.netresearchgate.net A fluorescent dansyl group was attached to the this compound molecule, creating a conjugate (referred to as dansyl-archangelolide or compound 5) that emits blue light, allowing its location to be tracked within cellular structures. researchgate.netnih.gov This fluorescent conjugate was observed to enter and accumulate in both human osteosarcoma (U-2 OS) and normal human lung fibroblast (MRC-5) cells within 30 minutes of application. nih.gov

| Cell Line | Organelle Localization | Method | Reference |

| U-2 OS (Human Osteosarcoma) | Endoplasmic Reticulum, Mitochondria | Fluorescence Microscopy | nih.gov, researchgate.net |

| MRC-5 (Human Lung Fibroblast) | Endoplasmic Reticulum, Mitochondria | Fluorescence Microscopy | nih.gov |

Co-localization experiments, which involve using specific markers to identify organelles, confirmed that dansyl-archangelolide accumulates in the endoplasmic reticulum of living cells. researchgate.netnih.gov This localization pattern is similar to that of trilobolide (B1683251), a structurally related sesquiterpene lactone known to target the SERCA pump, which is abundant in the ER membrane. researchgate.netresearchgate.netnih.gov The observation of ER localization prompted further investigation into whether this compound, like its counterparts trilobolide and thapsigargin (B1683126), also interacts with the SERCA protein. nih.govnih.gov

In addition to its presence in the endoplasmic reticulum, studies revealed that dansyl-archangelolide also partially co-localizes in the mitochondria. researchgate.netresearchgate.netnih.govnlk.czbeilstein-journals.org This finding is significant because the primary known target of similar compounds, the SERCA pump, is not present in mitochondria. nih.gov This suggests that this compound may have biological effects or targets within the mitochondria that are distinct from the well-established SERCA-inhibitory mechanism of thapsigargin and trilobolide. researchgate.netnih.gov

Endoplasmic Reticulum (ER) Localization

Molecular Target Identification and Binding Dynamics

Given this compound's structural similarity to potent sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) inhibitors like thapsigargin and trilobolide, computational studies were performed to determine if it also binds to this protein. researchgate.netresearchgate.netnih.gov The binding cavity for thapsigargin in the SERCA protein is located in the transmembrane domain. researchgate.netnih.gov

Molecular dynamics (MD) simulations were conducted to model the interaction between this compound and SERCA. researchgate.netnih.gov These simulations revealed that, unlike trilobolide, this compound does not form a stable bond within the SERCA binding cavity. researchgate.netnih.gov During the simulation, this compound demonstrated a tendency to escape from the binding pocket. nih.gov While transient hydrophobic interactions were observed with amino acid residues such as Phe256, Val263, and Ile829, these were not sufficient to hold the molecule in place. nih.gov These computational results strongly suggest that this compound is distinct from other related sesquiterpene lactones, as it does not effectively bind to or inhibit SERCA. nih.govnih.gov The lack of stable binding to this protein helps explain why this compound does not exhibit the same cytotoxic effects as potent SERCA inhibitors. researchgate.netnih.gov

Current research on this compound's molecular targets has been heavily focused on its potential interaction with the SERCA protein, largely due to its structural parallels with known SERCA inhibitors. researchgate.netresearchgate.netnih.gov Broader, untargeted protein interaction profiling studies to identify other potential binding partners for this compound in a systematic manner are not extensively detailed in the available scientific literature. The primary investigative thrust has been the comparative analysis with trilobolide and thapsigargin, which directed molecular target identification efforts specifically toward SERCA. nih.gov

Computational Docking and Molecular Dynamics Simulations (e.g., SERCA Interactions)

Elucidation of Downstream Signaling Pathways and Cellular Responses

Investigations into the cellular effects of this compound have revealed anti-inflammatory activity. researchgate.netnih.govnih.gov In studies using rat primary macrophages, this compound was shown to decrease the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), both of which are key signaling molecules involved in inflammatory responses. nih.gov

While the precise upstream signaling pathways initiated by this compound are still under investigation, the activation of the nuclear factor erythroid-2-related factor 2 (Nrf2) signaling pathway is a known mechanism for other sesquiterpene lactones. mdpi.com For example, the sesquiterpene lactone onopordopicrin (B1677331) has been shown to activate the Nrf2/heme oxygenase-1 (HO-1) signaling pathway, which is a key cellular defense mechanism against oxidative stress. mdpi.com This activation is a characteristic shared by other compounds in this class, suggesting a potential area for future investigation into the mechanisms of this compound. mdpi.com

Advanced Research Methodologies and Techniques

Supercritical CO2 Extraction in Natural Product Isolation

Supercritical CO2 (scCO2) extraction is a modern and efficient method for isolating sesquiterpenoid lactones, including Archangelolide, from plant materials. researchgate.netbeilstein-archives.org This technique offers significant advantages over classical methods, such as extraction with organic solvents like petroleum ether. beilstein-archives.orgbeilstein-journals.org The primary benefits include improved extraction efficiency, shorter processing times, and the elimination of toxic organic solvent residues, yielding purer extracts. beilstein-journals.orgsuperex.com.trsepareco.com

The process utilizes carbon dioxide at a temperature and pressure above its critical point (31.1°C and 73.8 bar), where it behaves as a supercritical fluid with properties of both a liquid and a gas. superex.com.tr This state allows it to penetrate solid plant matter effectively. superex.com.tr The selectivity of scCO2 extraction can be finely tuned by adjusting the pressure and temperature, allowing for the targeted isolation of specific compounds. superex.com.trfyto.nl Furthermore, the low critical temperature of CO2 makes the process ideal for extracting thermally sensitive compounds without causing degradation. superex.com.trbeestudies.org

In the context of this compound, researchers have successfully used scCO2 to isolate it from the ground seeds of Laserpitium archangelica. researchgate.netbeilstein-archives.orgnih.gov A specific documented extraction used 100 grams of finely ground seeds at a pressure of 40 MPa and a temperature of 40°C. beilstein-archives.orgbeilstein-journals.org This process yielded 42.5 grams of a yellowish extract, from which 7.9 grams of crystalline material containing this compound and the related compound Trilobolide (B1683251) were obtained after refrigeration. beilstein-archives.org The use of non-toxic, recyclable CO2 also makes this an environmentally friendly or "green" technology. superex.com.trfyto.nl

| Parameter | Value | Reference |

|---|---|---|

| Source Material | Fine ground seeds of Laserpitium archangelica | beilstein-archives.orgbeilstein-journals.org |

| Pressure | 40 MPa | beilstein-archives.orgbeilstein-journals.org |

| Temperature | 40 °C | beilstein-archives.orgbeilstein-journals.org |

| Initial Plant Material Mass | 100 g | beilstein-archives.org |

| Final Extract Mass | 42.5 g | beilstein-archives.org |

| Crystalline Product Mass | 7.9 g | beilstein-archives.org |

Fluorescent Labeling Techniques for Intracellular Tracking

To investigate the behavior and localization of this compound within living cells, researchers have employed fluorescent labeling techniques. researchgate.netresearchgate.net This involves chemically modifying the this compound molecule to attach a fluorescent probe, enabling its visualization via fluorescence microscopy. nih.gov

A fluorescent derivative of this compound was synthesized by attaching a dansyl moiety, a well-known fluorescent label that emits blue light. researchgate.netresearchgate.net The synthesis was a multi-step process that began with the creation of 11-deacetyl this compound. beilstein-journals.orgresearchgate.net This intermediate was then reacted with 5-azidopentanoic anhydride. beilstein-archives.org The final step involved a copper-catalyzed azide-alkyne Huisgen cycloaddition, a type of "click chemistry," to attach the dansylated propargylamine (B41283). researchgate.netbeilstein-journals.org This reaction was performed in a microwave reactor to yield the fluorescently labeled product, dansyl-archangelolide. beilstein-archives.orgbeilstein-journals.org

Live-cell imaging studies using this fluorescent conjugate were conducted on various cell lines, including human osteosarcoma (U-2 OS) cells. researchgate.netnih.gov The intracellular movements of dansyl-archangelolide were tracked using an inverse fluorescence microscope. nih.gov These studies revealed that the compound localizes within the endoplasmic reticulum and, to some extent, the mitochondria of living cells. researchgate.netnih.gov The localization was observable within 30 minutes of application at a 0.5 µM concentration, with the fluorescence intensity increasing over a two-hour period. beilstein-journals.org

| Technique/Component | Description | Reference |

|---|---|---|

| Fluorescent Label | Dansyl moiety | researchgate.netresearchgate.net |

| Attachment Chemistry | Azide-alkyne Huisgen cycloaddition ("click chemistry") | researchgate.netbeilstein-journals.org |

| Key Reagents | 5-azidopentanoic anhydride, Dansylated propargylamine, CuI, TBTA | beilstein-archives.orgbeilstein-journals.org |

| Imaging Technique | Real-time live-cell fluorescence microscopy (Olympus IX-81) | nih.gov |

| Observed Intracellular Localization | Endoplasmic Reticulum, Mitochondria | researchgate.netnih.govnih.gov |

| Cell Models Used | Human osteosarcoma (U-2 OS), Human lung fibroblasts (MRC-5) | beilstein-journals.orgnih.gov |

Computational Chemistry Approaches (Molecular Dynamics, Docking)

Computational chemistry, specifically molecular docking and molecular dynamics (MD) simulations, has been instrumental in providing a theoretical explanation for the observed biological activities of this compound. researchgate.netresearchgate.net These techniques were used to compare this compound with its structurally similar but cytotoxic counterparts, thapsigargin (B1683126) and trilobolide. researchgate.netbeilstein-archives.org

The central question addressed was why this compound lacks the cytotoxic effects of its relatives. nih.gov The hypothesis was that the difference lay in its interaction with the sarco/endoplasmic reticular calcium ATPase (SERCA) protein, a known target of thapsigargin and trilobolide. researchgate.netnih.gov To investigate this, molecular docking studies were performed using software such as UCSF CHIMERA to manually place the this compound structure into the known binding site of the SERCA protein (PDB ID: 3NAL). beilstein-archives.orgnih.gov

Following docking, MD simulations were run using Gromacs software to model the dynamic behavior of the this compound-SERCA complex over time. beilstein-archives.orgnih.gov These simulations calculated the forces and movements of the atoms, providing insight into the stability of the binding. nih.gov The simulations revealed that, unlike trilobolide, this compound does not form a stable bond within the SERCA binding cavity. researchgate.netbeilstein-archives.orgnih.gov This lack of stable binding is attributed to differences in polarity and hydrophobic interactions compared to thapsigargin and trilobolide. beilstein-archives.orgbeilstein-journals.org Simulations were also conducted with the SERCA protein embedded in a simulated phospholipid membrane to better mimic the natural cellular environment. nih.govbeilstein-journals.org

| Method/Software | Purpose/Finding | Reference |

|---|---|---|

| Molecular Docking (UCSF CHIMERA) | To position this compound into the SERCA protein binding site (PDB: 3NAL). | beilstein-archives.orgnih.gov |

| Molecular Dynamics (Gromacs) | To simulate the interaction between this compound and SERCA over time. | beilstein-archives.orgnih.gov |

| Force Field/Parameterization | General Amber Force Field (GAFF) parameters and RESP charges were computed. | beilstein-archives.orgresearchgate.net |

| Key Finding | This compound does not bind stably into the SERCA cavity utilized by thapsigargin and trilobolide. | researchgate.netbeilstein-archives.orgnih.govresearchgate.net |

| Advanced Simulation | Simulations were run with SERCA embedded in a phospholipid bilayer (CHARMM-GUI). | nih.govbeilstein-journals.org |

Cell Culture Models and In Vitro Assays for Biological Activity Evaluation

To assess the biological effects of this compound, researchers utilize a variety of established cell culture models and in vitro assays. nih.gov These experiments are crucial for determining the compound's cytotoxicity and other potential activities, such as anti-inflammatory effects.

The cytotoxicity of this compound was tested against a panel of human cancer cell lines, including those from prostate (LNCaP, PC-3), osteosarcoma (U-2 OS), breast (MCF-7), colon (HT-29), pancreas (MIA PaCa-2), and lung (A549) cancers. nih.gov Additionally, its effects were evaluated on non-cancerous cell lines like human lung fibroblasts (MRC-5) and embryonic kidney cells (HEK 293T). researchgate.netnih.gov Across these diverse cell lines, this compound was found to exhibit almost no cytotoxic effects, even at concentrations up to 50 µM for treatment periods as long as 72 hours. nih.govnih.gov This lack of cytotoxicity contrasts sharply with its structural analogs, thapsigargin and trilobolide. beilstein-archives.orgnih.gov

While lacking in cytotoxicity, this compound demonstrated notable anti-inflammatory properties. researchgate.netresearchgate.net In vitro assays using primary rat peritoneal macrophages were conducted to measure the production of inflammatory mediators. nih.gov These experiments showed that this compound could decrease the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages that were stimulated with lipopolysaccharides (LPS). nih.govbeilstein-journals.org The viability of the cells during these assays was confirmed using methods like the WST-1 assay. nih.gov These findings highlight a distinct biological profile for this compound, characterized by anti-inflammatory action rather than cytotoxicity. nih.govbeilstein-journals.org

| Assay Type | Cell Models Used | Key Finding | Reference |

|---|---|---|---|

| Cytotoxicity Assay (WST-1) | LNCaP, PC-3, U-2 OS, MCF-7, HT-29, MIA PaCa-2, A549, MRC-5, HEK 293T | Almost no cytotoxic effect observed up to 50 µM concentration. | nih.govnih.gov |

| Anti-inflammatory Assay (Nitric Oxide Production) | Primary rat peritoneal macrophages | This compound decreased LPS-induced NO production. | nih.govbeilstein-journals.org |

| Anti-inflammatory Assay (Cytokine Secretion) | Primary rat peritoneal macrophages | This compound caused a mild decrease in LPS-induced TNF-α secretion. | nih.govbeilstein-journals.org |

Future Directions and Translational Research Potential

Archangelolide as a Scaffold for Novel Chemical Entity Development

The complex and rare azuleno[4,5-b]furan ring system of this compound makes it an attractive scaffold for the development of new chemical entities. ontosight.ai Sesquiterpene lactones as a class are recognized for their potential as frameworks for drug development. researchgate.net Although this compound does not exhibit the cytotoxicity of its structural analogues like trilobolide (B1683251) and thapsigargin (B1683126), its unique structure offers a different starting point for medicinal chemistry campaigns. nih.govresearchgate.netnih.gov

Research has already demonstrated the feasibility of modifying the this compound structure. For instance, a fluorescent derivative, dansyl-archangelolide, was synthesized to study the molecule's intracellular localization. nih.govresearchgate.net This was achieved through a multi-step process involving the selective deacylation of the starting compound. researchgate.net Such synthetic strategies open the door to creating a library of this compound derivatives. By modifying its various functional groups, such as the ester moieties, it may be possible to enhance its known anti-inflammatory activity or uncover new pharmacological properties. ontosight.ai

Molecular dynamics simulations have suggested that unlike trilobolide, this compound does not bind to the sarco/endoplasmic reticular calcium ATPase (SERCA) cavity, which explains its lack of cytotoxicity. nih.govresearchgate.netnih.gov This differentiation is a key advantage, as the this compound scaffold can be used to design molecules that retain or enhance desirable activities (like anti-inflammatory effects) without introducing the overt toxicity associated with SERCA inhibition. Future work should focus on structure-activity relationship (SAR) studies to identify the specific parts of the molecule responsible for its anti-inflammatory effects and to guide the synthesis of more potent and selective analogues.

| Compound | Core Structure | Key Structural Differences from this compound | Primary Biological Activity Noted |

| This compound | Guaianolide-type sesquiterpene lactone | - | Anti-inflammatory ontosight.ainih.gov |

| Trilobolide | Guaianolide-type sesquiterpene lactone | Different ester group substitutions | Cytotoxic, Immunostimulatory nih.gov |

| Thapsigargin | Guaianolide-type sesquiterpene lactone | Different ester group substitutions and side chain | Potent SERCA inhibitor, Cytotoxic nih.govnih.gov |

| Dansyl-archangelolide | Synthetic derivative | Dansyl fluorophore attached via a linker | Fluorescent probe, Anti-inflammatory nih.govresearchgate.net |

Strategies for Biosynthetic Pathway Elucidation and Engineering

Despite its discovery decades ago, the biosynthetic pathway of this compound in its natural source, Laserpitium archangelica, remains unelucidated. nih.gov A comprehensive understanding of this pathway is crucial for developing metabolic engineering and synthetic biology approaches for its sustainable production. nih.gov Modern strategies for pathway elucidation integrate genomics, transcriptomics, and metabolomics. nih.gov

A proposed strategy would involve:

Transcriptome Analysis: Sequencing the RNA from the tissues of L. archangelica where this compound accumulates (e.g., seeds) would identify all expressed genes. nih.gov Co-expression analysis would then pinpoint candidate genes whose expression patterns correlate with this compound production. nih.gov

Gene Identification: Key enzyme families, such as terpene synthases (which form the basic carbon skeleton) and cytochrome P450 monooxygenases (which perform oxidative modifications), would be the primary targets for identification within the transcriptomic data.

Functional Characterization: Candidate genes would be cloned and expressed in heterologous hosts like yeast (Saccharomyces cerevisiae) or E. coli. nih.govdtu.dk The resulting enzymes would be tested in vitro with predicted precursor molecules to confirm their specific roles in the this compound biosynthetic pathway. nih.gov

Pathway Reconstruction: Once the key enzymes are identified and characterized, the entire pathway could be reconstructed in a microbial host. dtu.dk This would not only provide a sustainable source of this compound but also enable the production of novel analogues through pathway engineering, a process sometimes referred to as "unnatural" natural product biosynthesis.

Elucidating and engineering this pathway would bypass the reliance on plant extraction and create a programmable platform for generating diverse this compound-related molecules for further pharmacological testing. dtu.dk

Exploration of Undiscovered Biological Activities

The current biological characterization of this compound is limited, with a primary focus on its anti-inflammatory and cytotoxic properties. ontosight.ainih.gov However, sesquiterpene lactones as a class exhibit a vast array of bioactivities, including antimicrobial, antiviral, antiprotozoal, and anticancer effects. ontosight.ainih.gov This suggests that the full therapeutic potential of this compound has yet to be explored.

Future research should involve systematic screening of this compound against a wide range of biological targets. Studies have shown that a fluorescently-labeled derivative of this compound localizes in the endoplasmic reticulum and mitochondria. nih.govnih.govbeilstein-archives.org This intracellular behavior, even in the absence of cytotoxicity, warrants further investigation into its potential effects on organelle function, cellular stress responses, and metabolic pathways.

Given the structural diversity of natural products, it is plausible that this compound could possess activities in entirely new therapeutic areas. Broad-based phenotypic screening and target-based assays could reveal unexpected activities, for example, in neurodegenerative diseases, metabolic disorders, or as an agent against microbial pathogens. The known anti-inflammatory activity, characterized by the inhibition of nitric oxide (NO) production and TNF-α secretion, provides a strong basis for exploring its efficacy in more complex models of inflammatory disease. nih.gov

Development of Advanced Delivery Systems

A significant challenge for many sesquiterpene lactones, including potentially this compound, is their limited aqueous solubility and low bioavailability, which can hinder their therapeutic application. d-nb.infomdpi.com The development of advanced drug delivery systems is a critical step in translating the potential of this compound into a viable therapeutic.

Nanostructured formulations are a promising strategy to overcome these limitations. d-nb.info Systems such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs) can encapsulate lipophilic compounds like this compound, thereby enhancing their solubility, stability, and bioavailability. d-nb.infomendeley.comsaapjournals.org

| Delivery System | Description | Potential Advantages for this compound |

| Liposomes | Vesicles composed of one or more lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. d-nb.info | Can increase solubility and stability in physiological environments; may reduce toxicity by enabling controlled release. d-nb.infobeilstein-journals.org |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers like polylactic acid (PLA). mendeley.comsaapjournals.org | Offer sustained drug release, targeted delivery, and increased bioavailability. mendeley.com |

| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles that are solid at room temperature, combining advantages of polymeric nanoparticles and lipid emulsions. saapjournals.org | Provide a stable matrix for lipophilic drugs, enhancing encapsulation and controlled release. saapjournals.org |

| Microencapsulation | A process where tiny particles or droplets are surrounded by a coating to create small capsules. naturium.com | Can enhance stability, allow for controlled release, and improve skin penetration for topical applications. naturium.com |

For example, liposomal formulations have been shown to successfully encapsulate other sesquiterpene lactones, reducing their toxicity while maintaining therapeutic effects. d-nb.info Similarly, nanoparticles made from polylactic acid have been used to deliver trypanocidal sesquiterpene lactones, demonstrating their potential for systemic administration. mendeley.com Future research should focus on developing and characterizing this compound-loaded nanocarriers, evaluating their stability, release kinetics, and efficacy in preclinical models of disease. These advanced delivery systems could be essential for unlocking the full therapeutic potential of this compound. saapjournals.org

Conclusion

Summary of Key Findings on Archangelolide Research

Research on this compound has established its identity as a guaianolide sesquiterpene lactone isolated from Laserpitium archangelica. Its chemical structure has been confirmed, and a method for its efficient extraction has been developed. beilstein-archives.orgresearchgate.netsciprofiles.com While structurally similar to cytotoxic compounds, this compound itself does not exhibit significant cytotoxicity. researchgate.netnih.govnih.gov However, it displays promising anti-inflammatory activity by reducing the production of key inflammatory mediators like NO and TNF-α. researchgate.netnih.govsciprofiles.com

Outstanding Questions and Research Gaps

Despite the progress made, several questions remain. The complete biosynthetic pathway of this compound has yet to be fully elucidated. Furthermore, while its lack of interaction with SERCA has been suggested, its precise molecular targets and the full spectrum of its mechanism of action require further investigation. The potential for other biological activities, such as antimicrobial or antiviral effects, remains largely unexplored.

Broader Implications for Natural Product Chemistry and Chemical Biology

The study of this compound highlights the vast chemical diversity found in nature and the potential for discovering novel bioactive compounds. The finding that a subtle change in chemical structure can lead to a significant difference in biological activity, as seen in the comparison of this compound with its cytotoxic analogs, underscores the importance of detailed structure-activity relationship studies. The development of synthetic derivatives, such as the fluorescent conjugate of this compound, provides powerful tools for chemical biology research, enabling the visualization of molecular interactions within living cells.

Q & A

Q. What methodologies are recommended for the extraction and purification of archangelolide from Laserpitium archangelica?

this compound is typically extracted using supercritical CO₂ (SCE) due to its efficiency in isolating thermolabile sesquiterpene lactones. Seeds of L. archangelica are processed under optimized pressure and temperature conditions to preserve structural integrity. Subsequent purification employs chromatographic techniques (e.g., HPLC) with ethyl acetate/hexane gradients, validated via thin-layer chromatography (TLC) .

Q. How can researchers structurally characterize this compound and confirm its purity?

Nuclear magnetic resonance (NMR; ¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. For novel derivatives (e.g., dansyl-archangelolide), X-ray crystallography or comparative analysis with known sesquiterpene lactones is advised. Purity is assessed via melting point analysis and HPLC with UV detection (λ = 210–280 nm) .

Q. What in vitro assays are suitable for initial screening of this compound’s biological activity?

Cytotoxicity assays (e.g., MTT on cancer cell lines like U-2 OS) and anti-inflammatory profiling (e.g., IL-6, TNF-α suppression in LPS-stimulated macrophages) are foundational. Fluorescence microscopy with organelle-specific dyes (e.g., ER-Tracker Red) can localize derivatives in subcellular compartments .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s lack of cytotoxicity compared to structurally related sesquiterpene lactones (e.g., trilobolide)?

Contradictions arise from differences in molecular interactions. Use molecular dynamics (MD) simulations to compare this compound’s binding affinity to targets like sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). Pair computational data with in vitro calcium flux assays to validate mechanistic disparities .

Q. What experimental designs are optimal for studying this compound’s anti-inflammatory mechanisms?

Employ transcriptomic (RNA-seq) and proteomic (LC-MS/MS) approaches to identify signaling pathways (e.g., NF-κB inhibition). Validate findings using cytokine multiplex assays and siRNA knockdowns in primary immune cells. Dose-response studies (0.1–100 µM) ensure reproducibility .

Q. How can subcellular localization studies inform this compound’s mechanism of action?

Real-time live-cell fluorescence microscopy with organelle-specific markers (e.g., mCherry-ER) and dansyl-archangelolide reveals compartmental accumulation. Co-localization analysis (Pearson’s coefficient) quantifies spatial overlap. Compare results with structurally analogous compounds to infer structure-activity relationships .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?

Use GraphPad Prism for ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For nonlinear dose-response curves, apply four-parameter logistic models. Report effect sizes (Cohen’s d) and confidence intervals (95% CI) to enhance interpretability .

Methodological Considerations

Q. How can researchers ensure reproducibility in this compound studies?

Adhere to Beilstein Journal guidelines:

- Document extraction protocols (solvent ratios, temperatures) and characterization data (NMR shifts, HRMS m/z).

- Provide raw data (e.g., microscopy images, MD trajectories) as supplementary files with detailed metadata .

What criteria define a rigorous research question for this compound studies?

Apply FINER criteria:

Q. How should researchers address conflicting data on this compound’s bioactivity?

Conduct systematic reviews to identify variability sources (e.g., extraction methods, cell lines). Use sensitivity analysis in MD simulations to assess parameter robustness. Replicate key experiments across independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.